Diphenylcarbamyl chloride

Occupational Safety Toxicology Regulatory Compliance

Procuring a reliable carbamoylating agent that balances reactivity with occupational safety is critical. Diphenylcarbamyl chloride (DPC-Cl) addresses this by offering versatile acylating functionality without the carcinogenic liability of dimethyl- or diethylcarbamoyl chlorides. - Selective Enzyme Inactivation: Reacts 1:1 stoichiometrically with α-chymotrypsin, enabling coulometric-amperometric active-site titration. - Oligonucleotide Synthesis: Protects O6/N2 positions of guanine nucleosides; cleavable under mild ammoniacal or NaOH-methanol conditions. - Polymer Applications: Key monomer for high-performance polyamides used in memory-device electrical switches. Supplied as 98% purity crystalline powder with consistent lot-to-lot quality for pharmaceutical intermediate and biochemical research workflows.

Molecular Formula C13H10ClNO
Molecular Weight 231.6776
CAS No. 198-31-2
Cat. No. B1148837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylcarbamyl chloride
CAS198-31-2
Molecular FormulaC13H10ClNO
Molecular Weight231.6776
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenylcarbamyl Chloride (CAS 83-01-2) Technical Baseline for Procurement


Diphenylcarbamyl chloride (CAS 83-01-2), also known as N,N-diphenylcarbamoyl chloride or DPC-Cl, is a carbamoyl chloride derivative with the formula (C₆H₅)₂NCOCl and a molecular weight of 231.68 g/mol . It is a versatile acylating reagent that introduces the diphenylcarbamoyl group into nucleophiles such as amines, alcohols, and thiols [1]. Its physicochemical properties include a melting point of 81-85 °C and it is typically supplied as a beige to grey-green crystalline powder . This compound is a key intermediate in pharmaceutical synthesis and serves as a specific enzyme inactivator in biochemical research [2].

Diphenylcarbamyl Chloride: Why Other Carbamoyl Chlorides or Acid Chlorides Cannot Replace It


Generic substitution of diphenylcarbamyl chloride with other carbamoyl chlorides (e.g., dimethylcarbamoyl chloride) or acid chlorides (e.g., benzoyl chloride) is not feasible due to fundamental differences in carcinogenicity, reaction mechanism, and application scope. Unlike dimethylamino, diethylamino, and methylphenylcarbamoyl chloride, DPC-Cl does not have carcinogenic properties, which is a critical differentiator for occupational safety and regulatory compliance [1]. Furthermore, its solvolysis proceeds via an ionization (SN1) mechanism, which differs from the addition-elimination pathway of many other acyl chlorides, impacting its selectivity and reaction outcomes [2]. Its unique bulk and electronic properties enable specific applications, such as the selective inactivation of chymotrypsin or the protection of nucleobases in oligonucleotide synthesis, which cannot be achieved with smaller or less hindered analogs [3].

Diphenylcarbamyl Chloride: A Quantitative Comparator Guide for Scientific and Industrial Users


Carcinogenicity Profile of Diphenylcarbamyl Chloride vs. Dimethylcarbamoyl Chloride

Diphenylcarbamyl chloride is explicitly documented as not having carcinogenic properties, unlike its common analog dimethylcarbamoyl chloride, which is a known animal carcinogen [1]. This difference is critical for process safety and regulatory burden in pharmaceutical manufacturing [2].

Occupational Safety Toxicology Regulatory Compliance

Hydrolytic Reaction Mechanism: Diphenylcarbamyl Chloride vs. Benzoyl Chloride

The solvolysis of diphenylcarbamyl chloride proceeds via an SN1 mechanism with extensive internal nucleophilic assistance, as shown by Grunwald-Winstein equation analysis with sensitivities of l = 0.23 (to solvent nucleophilicity) and m = 0.58 (to solvent ionizing power) [1]. This contrasts sharply with benzoyl chloride, which typically reacts via an addition-elimination pathway, indicating a fundamental difference in how these reagents interact with solvents and nucleophiles [2].

Physical Organic Chemistry Reaction Mechanism Solvolysis

Enzymatic Specificity: Selective Inactivation of Chymotrypsin vs. Trypsin

Diphenylcarbamyl chloride (DPCC) selectively inactivates chymotrypsin while showing no activity against trypsin [1]. This high specificity was quantified in studies showing complete inactivation of chymotrypsin without affecting trypsin activity under identical conditions, a selectivity not observed with general serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF) [2]. The reaction releases one equivalent of chloride ion for every equivalent of enzyme inactivated, providing a precise 1:1 stoichiometry for analytical quantification [3].

Biochemistry Enzymology Protease Inhibition

Physical State and Handling: Solid Reagent vs. Liquid Analogs

Diphenylcarbamyl chloride is a solid at room temperature with a melting point of 81-85 °C, whereas many functionally similar carbamoyl chlorides, such as dimethylcarbamoyl chloride (m.p. -90 °C) and diethylcarbamoyl chloride, are liquids . This solid state simplifies handling, accurate weighing, and storage compared to volatile and corrosive liquid reagents . It also reduces the risk of spills and facilitates safer large-scale reactions.

Process Chemistry Material Handling Physical Properties

Diphenylcarbamyl Chloride: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Specific Active-Site Titration of α-Chymotrypsin

Due to its proven 1:1 stoichiometric and selective reaction with α-chymotrypsin [1], diphenylcarbamyl chloride is an ideal reagent for determining the operational normality of chymotrypsin solutions via coulometric-amperometric titration. The release of one chloride ion per inactivated enzyme molecule provides a direct and accurate measure of active enzyme concentration, a method not possible with non-selective inhibitors [2].

Protection of the O6/N2 Positions of Guanine in Oligonucleotide Synthesis

The diphenylcarbamoyl (DPC) group, introduced by this reagent, is a specific protecting group for the O6/N2 positions of guanine nucleosides during solid-phase oligonucleotide synthesis [3]. This protection is crucial for preventing unwanted side reactions and can be selectively removed under mild conditions with concentrated ammonia-methanol or NaOH-methanol, making DPC-Cl a valuable tool for synthesizing modified RNA and DNA sequences [4].

Synthesis of High-Performance Polyamides for Electronics

Diphenylcarbamyl chloride is a key monomer in the production of a specific class of high-performance polyamides . These materials are utilized in the fabrication of electrical switches for memory devices, leveraging the unique thermal and electrical properties conferred by the diphenylcarbamoyl moiety within the polymer backbone [5]. This industrial application is a key driver for large-volume procurement of high-purity DPC-Cl.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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